7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and iodination reactions. Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Major products are substituted imidazo[1,2-a]pyridines.
Oxidation Reactions: Typically performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Involves reducing agents such as lithium aluminum hydride or sodium borohydride
Scientific Research Applications
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-tuberculosis activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Used in pharmaceuticals and agrochemicals.
These compounds share similar structural features but differ in their specific substituents and applications, highlighting the uniqueness of this compound.
Biological Activity
7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities. The specific activities of this compound include:
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is often influenced by their structural modifications. A study examining SAR found that:
- Substituents at the 4-position significantly affect the potency against Mycobacterium tuberculosis.
- The presence of halogens (like bromine and iodine) enhances the lipophilicity and bioavailability of the compounds.
Table 1: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives
Compound | IC50 (μM) | Activity Type |
---|---|---|
7-Bromo-2-(4-iodophenyl) | TBD | Antimicrobial |
7f (related derivative) | 0.68 | Antikinetoplastid |
7e (related derivative) | 1.13 | Antikinetoplastid |
Pharmacological Studies
Recent pharmacological studies have highlighted the efficacy of this compound against various targets:
- Antikinetoplastid Activity : In a study screening several derivatives against Trypanosoma cruzi and Trypanosoma brucei species, it was found that compounds with similar structural features exhibited potent activity with IC50 values in low micromolar ranges .
- Cytotoxicity Assessment : The compound's cytotoxicity was evaluated against human lung fibroblasts and primary mouse macrophages. Results indicated low cytotoxicity with selectivity indices exceeding 50 for several derivatives .
- Antimycobacterial Activity : A focused library screening revealed that certain imidazo[1,2-a]pyridine derivatives were selective inhibitors of Mycobacterium tuberculosis without affecting gram-positive or gram-negative bacteria .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound showed promising results against multiple strains of Mycobacterium tuberculosis. The study utilized whole-cell screening to evaluate antimicrobial efficacy.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of imidazo[1,2-a]pyridine derivatives in models of neuroinflammation. While specific data on this compound was limited, related compounds demonstrated significant protective effects on neuronal cells under stress conditions .
Properties
CAS No. |
947533-58-6 |
---|---|
Molecular Formula |
C13H8BrIN2 |
Molecular Weight |
399.02 g/mol |
IUPAC Name |
7-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H |
InChI Key |
CKANVWBKQCKBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)I |
Origin of Product |
United States |
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